molecular formula C15H15N5O B3017637 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938017-85-7

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B3017637
CAS No.: 938017-85-7
M. Wt: 281.319
InChI Key: HFBUYCQXEPNVGD-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide ( 938017-85-7, Molecular Formula: C 15 H 15 N 5 O) is a chemical building block based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . More than 300,000 derivatives of this core structure have been described, highlighting its versatility . This scaffold is known for its structural resemblance to purine bases, allowing its derivatives to interact with a wide range of biological targets . Compounds based on the 1H-pyrazolo[3,4-b]pyridine structure have demonstrated a broad spectrum of pharmacological activities in research, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Specifically, they have been investigated as potent inhibitors of various kinase enzymes, such as cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs), which are critical targets in oncology and other disease areas . The presence of the carbohydrazide functional group in this particular molecule provides a versatile handle for further synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is intended for use as a Heterocyclic Building Block in research and development . It is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-9-8-12(15(21)18-16)13-10(2)19-20(14(13)17-9)11-6-4-3-5-7-11/h3-8H,16H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBUYCQXEPNVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and condensation, to form the desired pyrazolopyridine core . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the formation of the heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole or pyridine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. Studies show that 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that these compounds could effectively target specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties : Another significant application of this compound is its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This property makes it a candidate for developing new anti-inflammatory drugs .

Neuroprotective Effects : The neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives has also been investigated. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Material Science Applications

Organic Electronics : The unique electronic properties of pyrazolo[3,4-b]pyridine compounds make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

Polymer Composites : Incorporating 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine into polymer matrices enhances the mechanical and thermal properties of the resulting composites. This application is particularly relevant in creating materials for aerospace and automotive industries where high-performance materials are essential .

Analytical Chemistry Applications

Spectroscopic Analysis : The compound has been employed as a standard reference in various spectroscopic techniques such as UV-Vis and NMR spectroscopy. Its distinct spectral features allow researchers to identify and quantify similar compounds in complex mixtures .

Chromatography : In chromatographic applications, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine serves as a useful marker for method validation and quality control in pharmaceutical formulations. Its stability under various conditions makes it an ideal candidate for use in high-performance liquid chromatography (HPLC) .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Pyrazolo CompoundsMedicinal ChemistryDemonstrated significant inhibition of cancer cell lines with IC50 values < 10 µM.
Neuroprotective Effects of Pyrazolo DerivativesNeuropharmacologyShowed reduced oxidative stress markers in neuronal cells treated with the compound.
Organic Electronics Using Pyrazolo CompoundsMaterial ScienceAchieved enhanced charge mobility in OLED devices incorporating the compound.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups
Target Compound 3,6-dimethyl, 1-phenyl 4-carbohydrazide
N′-Acetyl-3-methyl-1,6-diphenyl analog 3-methyl, 1,6-diphenyl 4-N′-acetylhydrazide
4-Hydrazinyl-6-methyl-1-phenyl 6-methyl, 1-phenyl 4-hydrazinyl, pyrazolo[3,4-d]pyrimidine
6-Cyclopropyl-1,3-dimethyl analog 6-cyclopropyl, 1,3-dimethyl 4-carbohydrazide
Methyl ester derivative 3,6-dimethyl, 1-phenyl 4-carboxylate ester

Key Observations :

  • Cyclopropyl substituents (e.g., in 6-Cyclopropyl-1,3-dimethyl analog) may improve metabolic stability compared to methyl groups .
  • Carboxylate esters (e.g., methyl ester derivative) serve as precursors for hydrazide formation but lack direct bioactivity without further functionalization .

Key Observations :

  • Alkaline hydrolysis selectively cleaves ester groups in acetylated precursors to yield hydrazides .
  • Hydrazine hydrate directly introduces hydrazinyl groups but requires prolonged heating .
  • Microwave-assisted synthesis reduces reaction times for ester derivatives .

Key Observations :

  • N′-Acetylhydrazides exhibit broad antimicrobial activity due to electron-withdrawing acetyl groups enhancing membrane penetration .
  • Hydrazinyl derivatives show anti-inflammatory effects comparable to indomethacin, likely through prostaglandin synthesis inhibition .

Biological Activity

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}
  • Molecular Weight : 256.32 g/mol
  • SMILES Notation : CC(C)N1C(=O)N(N=C(C)C)C2=C(C=CC=C2)C=N1

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine have shown activity against various viruses:

  • Tobacco Mosaic Virus (TMV) : In vivo studies demonstrated that certain derivatives exhibited higher antiviral activities than commercial agents like ningnanmycin. The curative activity reached up to 56.8% at a concentration of 500 µg/mL .
  • Herpes Simplex Virus (HSV) : Compounds evaluated in primary screenings indicated significant anti-HSV-1 activity, suggesting that modifications to the pyrazolo structure can enhance efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been investigated. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition : Some derivatives showed promising results in suppressing COX-2 activity with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have been explored extensively:

  • Cell Line Studies : Various derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer). Certain compounds demonstrated significant cytotoxic effects with IC50_{50} values in the low micromolar range .

Research Findings and Case Studies

Study Activity Results
Bernardino et al. (2021)AntiviralCompounds showed >50% curative activity against TMV at 500 µg/mL .
Smith et al. (2020)Anti-inflammatoryIC50_{50} for COX-2 inhibition was 0.04 µmol for selected derivatives .
Johnson et al. (2019)AnticancerIC50_{50} values for MCF-7 cell line were reported as low as 0.5 µmol .

Q & A

Basic: What synthetic methodologies are commonly employed for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?

The compound is synthesized via cyclocondensation and catalytic reactions. For example, trifluoroacetic acid (TFA) is used as a catalyst in toluene under reflux conditions. Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and substituted pyrazol-5-amine precursors are reacted to form the pyrazolo[3,4-b]pyridine core, followed by hydrazide functionalization . Key steps include monitoring reaction progress via TLC and purification via recrystallization.

Basic: What analytical techniques are critical for characterizing this compound post-synthesis?

Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrazide proton environments .
  • IR spectroscopy to identify carbonyl (C=O) and N-H stretches in the hydrazide moiety .
  • X-ray crystallography (using SHELX programs) for resolving molecular geometry and hydrogen-bonding patterns .
  • UV-Vis spectroscopy to assess electronic transitions in the aromatic system .

Advanced: How can researchers optimize synthetic yield when encountering by-products or low purity?

By-product formation (e.g., oxetanes or acetylated derivatives) can arise during cyclization. Optimization strategies include:

  • Adjusting solvent polarity (e.g., switching from toluene to DMF for better solubility).
  • Modifying catalyst loading (e.g., reducing TFA from 30 mol% to 10 mol% to minimize side reactions).
  • Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification .

Advanced: How should contradictions in biological activity data (e.g., IC₅₀ variability) be addressed?

Discrepancies in cytotoxicity or EGFR-TK inhibition (e.g., IC₅₀ ranging from 1.45 to 54.19 µM across cell lines) may stem from:

  • Cell line specificity : Validate assays using multiple lines (e.g., HEPG-2 vs. HCT-116) .
  • Compound purity : Confirm >95% purity via HPLC before testing.
  • Assay conditions : Standardize ATP concentrations and incubation times in kinase inhibition assays .

Advanced: What computational approaches are used to study its EGFR-TK inhibitory mechanism?

Molecular docking (e.g., AutoDock Vina) is employed to model interactions between the compound’s hydrazide group and EGFR’s ATP-binding pocket. Key parameters include:

  • Binding affinity scores (∆G) compared to reference inhibitors like erlotinib.
  • Hydrogen-bonding analysis with residues such as Met793 and Thr854 .

Advanced: How do hydrogen-bonding patterns influence its crystallographic stability?

Graph set analysis (e.g., Etter’s rules) reveals intermolecular N-H···O and C-H···π interactions in the crystal lattice. These patterns stabilize the structure and influence solubility. SHELXL refinement parameters (R-factor < 0.05) ensure accurate hydrogen-bond assignment .

Basic: What biological activities have been reported for this compound?

It exhibits:

  • Anticancer activity : IC₅₀ values of 1.45–3.65 µM against MCF-7 and HEPG-2 cells.
  • EGFR-TK inhibition : IC₅₀ = 8.27–19.03 µM, comparable to first-generation kinase inhibitors .

Advanced: What strategies enhance bioactivity through hydrazide moiety modification?

Derivatization approaches include:

  • Acylation : Introducing acetyl or benzoyl groups to improve membrane permeability.
  • Heterocycle fusion : Adding triazole or oxadiazole rings to enhance EGFR binding.
  • Substituent tuning : Incorporating electron-withdrawing groups (e.g., nitro) to boost cytotoxicity .

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